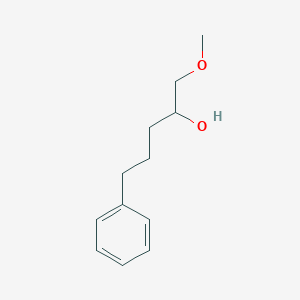

1-Methoxy-5-phenylpentan-2-ol

Beschreibung

1-Methoxy-5-phenylpentan-2-ol is an ether-alcohol hybrid compound featuring a methoxy group at the C1 position and a phenyl-substituted pentanol backbone.

Eigenschaften

Molekularformel |

C12H18O2 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

1-methoxy-5-phenylpentan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 |

InChI-Schlüssel |

PVORIWHEIYRAQU-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(CCCC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-5-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by methoxylation . Another method involves the reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 1-Methoxy-5-phenylpentan-2-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, primary or secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-5-phenylpentan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (Compound 25)

Synthesis and Physical Properties: This compound is synthesized via catalytic hydrogenation (Pd/C, 50°C, 48 hours) of a benzyl-protected precursor in a 9:1 ethyl acetate/methanol solvent system, achieving 95% yield . The product is isolated as a white solid with a melting point of 123–125°C.

| Property | 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol | 1-Methoxy-5-phenylpentan-2-ol |

|---|---|---|

| Molecular Formula | C₂₅H₂₀O₂ | C₁₂H₁₈O₂ |

| Yield | 95% | Undisclosed |

| Melting Point | 123–125°C | Undisclosed |

| Synthetic Conditions | Catalytic hydrogenation, 50°C, 48 hours | Undisclosed |

Structural Implications :

The naphthyl-phenanthrene backbone of Compound 25 enhances aromatic stacking interactions compared to the simpler phenyl group in 1-Methoxy-5-phenylpentan-2-ol. This difference likely influences solubility (lower for Compound 25 due to extended conjugation) and reactivity in catalytic systems .

5-(Oxiran-2-yl)-1-phenylpentan-2-ol (Epoxide Derivative)

Synthesis and Reactivity :

This epoxide-containing analog is synthesized via epoxidation of a precursor, followed by purification using 20% ethyl acetate/hexane gradient chromatography (78% yield) . Its liquid state (clear oil) contrasts with the solid-state isolation of Compound 25, suggesting divergent applications in solution-phase reactions.

| Property | 5-(Oxiran-2-yl)-1-phenylpentan-2-ol | 1-Methoxy-5-phenylpentan-2-ol |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₃ | C₁₂H₁₈O₂ |

| Yield | 78% | Undisclosed |

| Physical State | Clear oil | Undisclosed (likely liquid) |

| Functional Group | Epoxide | Methoxy ether |

Functional Group Impact :

The epoxide group in this analog confers high electrophilicity, enabling ring-opening reactions (e.g., nucleophilic additions), whereas the methoxy group in 1-Methoxy-5-phenylpentan-2-ol is less reactive, favoring hydrogen bonding or steric effects in molecular recognition .

Commercial and Application Context

1-Methoxy-5-phenylpentan-2-ol’s discontinuation contrasts with structurally complex analogs like Compound 25, which remain actively researched for chiral resolution or asymmetric catalysis . Similarly, epoxide derivatives are valued in medicinal chemistry for their synthetic versatility .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.